Morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone
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Overview
Description
Morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic framework provides a rigid and three-dimensional structure, which can enhance binding affinity and selectivity towards biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a morpholine derivative with a spirocyclic ketone. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a secondary amine .
Scientific Research Applications
Morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects. The spirocyclic structure enhances its binding affinity and selectivity, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
Uniqueness
Morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape. This structural feature can enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
morpholin-4-yl(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-4-7-16-8-5-13)14-6-9-17-10-12(14)2-1-3-12/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQBMTDYSZVIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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